4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[(4-thiophen-3-yloxan-4-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-12-17(4-8-24-9-5-17)13-3-10-25-11-13/h3,10-11H,2,4-9,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDGBKJUWLOXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride with a thiophene derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., chloroform, DMSO), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a histone deacetylase inhibitor, which could have antitumor activity.
Materials Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s unique structure makes it a candidate for studying various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and potentially induce apoptosis in cancer cells . The pathways involved include the regulation of acetylation and deacetylation of histones, which play a crucial role in chromatin structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure shares similarities with several piperazine-1-carboxamide derivatives reported in the literature. Key structural variations among analogs include substituents on the piperazine ring, aromatic moieties, and linker groups, which influence physicochemical properties and biological activity.
Piperazine Derivatives with Modified Substituents
Key Observations :
- Substitution of the tetrahydropyran-thiophene group with pyrazole-thiophene (as in ) introduces steric bulk, which may alter solubility or metabolic stability.
- YM580 demonstrates that methyl groups on the piperazine ring enhance receptor selectivity, suggesting that substituent positioning critically influences pharmacological profiles .
Analogs with Aromatic Modifications
Key Observations :
- Halogenation (Cl, Br, F) increases melting points and may enhance crystallinity, as seen in A31 and A34 .
Biological Activity
The compound 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Chemical Formula : CHNOS
Structural Features
The compound features a piperazine core with ethyl and dioxo functional groups, along with a thiophene moiety which may enhance its biological interactions.
Pharmacological Effects
- Analgesic Properties : Compounds structurally related to piperazine derivatives have been noted for their analgesic effects. For instance, FAAH inhibitors have been shown to increase levels of endocannabinoids, leading to reduced pain perception and inflammation .
- Neuroprotective Effects : The presence of the thiophene ring may confer neuroprotective properties by modulating neurotransmitter systems, although specific data on this compound is sparse.
Case Studies
Study 1: FAAH Inhibition
A study investigating the effects of related piperazine derivatives demonstrated significant inhibition of FAAH, leading to increased levels of endogenous cannabinoids in rat models. This resulted in decreased allodynia and hyperalgesia in various pain models .
Study 2: Anticancer Activity
Another relevant study explored the anticancer potential of piperazine derivatives, indicating that modifications to the piperazine structure could enhance cytotoxicity against cancer cell lines. While not directly tested on the compound , these findings suggest a potential avenue for research .
Data Table: Comparative Biological Activities
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- HPLC (>95% purity threshold) to assess batch consistency .
- Mass spectrometry for molecular weight verification .
How can researchers confirm the three-dimensional conformation and substituent positions of this compound?
Basic Research Question
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- 2D NMR techniques (COSY, NOESY): Map proton-proton correlations and spatial relationships between substituents .
- Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
What strategies are effective for optimizing reaction conditions to improve synthetic yield?
Advanced Research Question
- Design of Experiments (DoE) : Systematically vary temperature (40–80°C), pH (6–8), and catalyst loading (1–5 mol%) to identify optimal conditions .
- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for coupling efficiency .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
- Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer .
How can binding affinity assays be designed to evaluate this compound’s interaction with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for receptor-ligand interactions (e.g., GPCRs or kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Competitive ELISA : Compare IC₅₀ values against known inhibitors for enzymatic targets .
- Cellular assays : Use fluorescent probes (e.g., Ca²⁺ mobilization) to validate functional activity in live cells .
How should researchers resolve discrepancies in reported biological activity or synthetic yields?
Advanced Research Question
- Parameter cross-validation : Compare reaction conditions (e.g., solvent purity, catalyst source) across studies .
- Orthogonal assays : Validate biological activity using multiple methods (e.g., SPR + cellular viability) to rule out assay-specific artifacts .
- Retrospective analysis : Apply multivariate statistics to identify confounding variables (e.g., temperature gradients during synthesis) .
What methodologies are recommended for exploring this compound’s potential in drug discovery?
Advanced Research Question
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modifications to the thiophene-oxane or piperazine moieties to assess pharmacophore requirements .
- In vitro ADME profiling :
- Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .
- Caco-2 permeability : Predict oral bioavailability .
- In vivo efficacy models : Use rodent models of disease (e.g., inflammation or oncology) with PK/PD modeling to correlate exposure and effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
